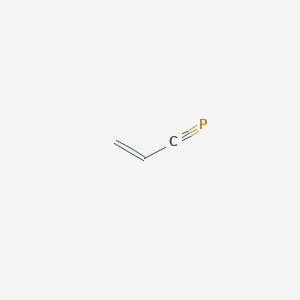
(Prop-2-en-1-ylidyne)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Prop-2-en-1-ylidyne)phosphane, also known as 2-Propen-1-ylidenephosphine, is an organophosphorus compound characterized by the presence of a phosphorus atom double-bonded to a carbon atom in a propenyl group. This compound is of significant interest in the field of organic chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Prop-2-en-1-ylidyne)phosphane typically involves the formation of a carbon-phosphorus (C–P) bond. One common method is the reaction of organometallic compounds with halophosphines. For instance, the reaction of a Grignard reagent with a chlorophosphine can yield the desired phosphane . Another approach involves the reduction of other phosphorus compounds or the hydrophosphination of alkenes .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. The use of transition metal catalysts, such as palladium or nickel, can facilitate the formation of C–P bonds under milder conditions and with higher efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(Prop-2-en-1-ylidyne)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: Nucleophilic substitution reactions can replace the propenyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(Prop-2-en-1-ylidyne)phosphane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (Prop-2-en-1-ylidyne)phosphane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom can donate or accept electron pairs, facilitating various chemical transformations. Molecular targets include metal centers in catalytic complexes and electrophilic carbon atoms in organic substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phosphines such as triphenylphosphine and diphenylphosphine. These compounds share the presence of a phosphorus atom bonded to carbon atoms but differ in their substituents and reactivity .
Uniqueness
(Prop-2-en-1-ylidyne)phosphane is unique due to its propenyl group, which imparts distinct reactivity and steric properties compared to other phosphines. This uniqueness makes it particularly valuable in specific catalytic and synthetic applications .
Conclusion
This compound is a versatile and valuable compound in organic chemistry, with diverse applications in research and industry. Its unique structural properties and reactivity make it a key player in the synthesis of complex molecules and advanced materials.
Propriétés
Numéro CAS |
80156-60-1 |
|---|---|
Formule moléculaire |
C3H3P |
Poids moléculaire |
70.03 g/mol |
Nom IUPAC |
prop-2-enylidynephosphane |
InChI |
InChI=1S/C3H3P/c1-2-3-4/h2H,1H2 |
Clé InChI |
OGLVJCYDENJXCS-UHFFFAOYSA-N |
SMILES canonique |
C=CC#P |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


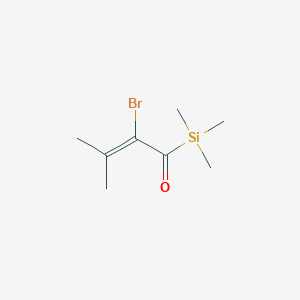
![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14422232.png)
![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)
![2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione](/img/structure/B14422237.png)
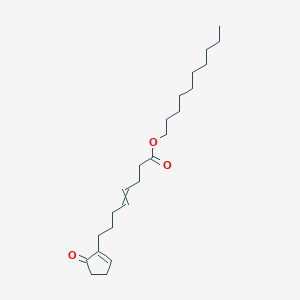
![5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14422273.png)
![1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol](/img/structure/B14422276.png)
![1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B14422277.png)
![3-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14422287.png)
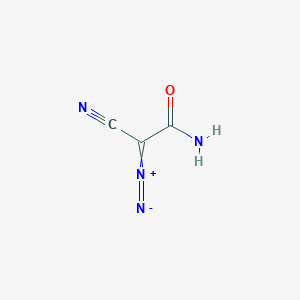
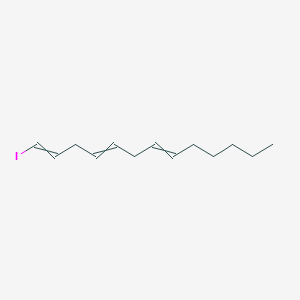
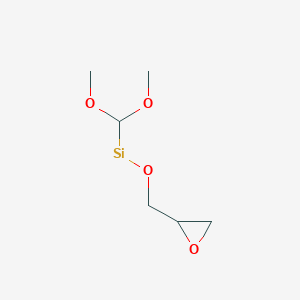
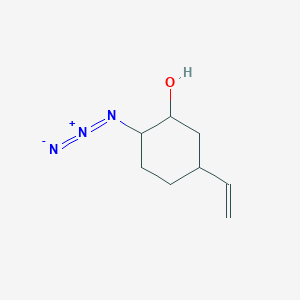
![2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14422314.png)
